molecular formula C9H3F6NO3 B2429764 2,2,2-Trifluoro-1-[3-nitro-5-(trifluoromethyl)phenyl]ethanone CAS No. 76911-72-3

2,2,2-Trifluoro-1-[3-nitro-5-(trifluoromethyl)phenyl]ethanone

Cat. No.: B2429764
CAS No.: 76911-72-3
M. Wt: 287.117
InChI Key: ITXJKPFWCVBOEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,2-Trifluoro-1-[3-nitro-5-(trifluoromethyl)phenyl]ethanone is a useful research compound. Its molecular formula is C9H3F6NO3 and its molecular weight is 287.117. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Polymer Applications

  • A novel fluorinated aromatic diamine monomer, synthesized using 2,2,2-Trifluoro-1-[3-nitro-5-(trifluoromethyl)phenyl]ethanone, was used to create fluorine-containing polyimides with outstanding mechanical and thermal properties (Yin et al., 2005).

Hyperbranched Polymers

  • The compound facilitated the synthesis of hyperbranched polymers with various degrees of branching, demonstrating its utility in polymer science (Segawa et al., 2010).

Electrophilic Trifluoromethylthiolation Reagent

  • This compound acted as an effective electrophilic trifluoromethylthiolation reagent under copper catalysis, expanding its utility in organic synthesis (Huang et al., 2016).

Synthesis of 3-Nitro-2-Phenyl-2-(trifluoromethyl)-2H-chromenes

  • A method utilizing this compound for synthesizing 3-nitro-2-phenyl-2-(trifluoromethyl)-2H-chromenes was developed, demonstrating its application in creating complex organic structures (Barkov et al., 2016).

Reactions with Amines

  • The compound was involved in reactions with amines to form various products, showing its reactivity and potential in organic chemistry (Sosnovskikh & Usachev, 2001).

Novel Trifluoromethylated β-acetal-diols Synthesis

  • It was used in synthesizing novel trifluoromethylated β-acetal-diols, further showcasing its versatility in organic synthesis (Zanatta et al., 2001).

Generation and Application in Pyrazole Triflones Synthesis

  • This compound was integral in the generation of pyrazole triflones containing a triflyl group, illustrating its application in pharmaceutical synthesis (Das et al., 2018).

Green Synthesis of 1,8-Naphthyridines

  • The compound was used in the green synthesis of 1,8-naphthyridines, highlighting its role in eco-friendly chemical processes (Nandhikumar & Subramani, 2018).

Synthesis of Trifluoromethylnaphthalenes

  • It was also utilized in the synthesis of trifluoromethylnaphthalenes, further expanding its applications in complex organic synthesis (Mellor et al., 2000).

Phosphorus Compounds Synthesis

  • The compound enabled the synthesis of phosphorus compounds containing trifluoromethyl or trichloromethyl groups, indicating its utility in specialized chemical syntheses (Kalantari et al., 2006).

Properties

IUPAC Name

2,2,2-trifluoro-1-[3-nitro-5-(trifluoromethyl)phenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H3F6NO3/c10-8(11,12)5-1-4(7(17)9(13,14)15)2-6(3-5)16(18)19/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITXJKPFWCVBOEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)[N+](=O)[O-])C(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3F6NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.